Cinacalcet-d3 (hydrochloride)

Description

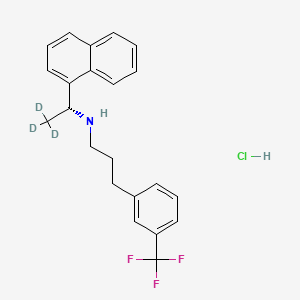

Cinacalcet-d3 (hydrochloride) is a deuterium-labeled analog of Cinacalcet hydrochloride (AMG-073 hydrochloride), an orally active allosteric agonist of the calcium-sensing receptor (CaSR). The deuterium substitution at three hydrogen positions enhances metabolic stability, making it valuable for pharmacokinetic and bioanalytical studies, particularly as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) .

Properties

IUPAC Name |

N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-GFGUQVGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3-(Trifluoromethyl)cinnamic Acid

The process begins with the catalytic hydrogenation of 3-(trifluoromethyl)cinnamic acid using Pd/C (10% w/w) under H₂ (5 kg/cm²) in methanol at room temperature. This yields 3-(trifluoromethylphenyl)propionic acid with >90% efficiency.

Reaction conditions :

Mixed Anhydride Formation

The propionic acid intermediate reacts with ethyl chloroformate in ethyl acetate at 0–5°C, facilitated by triethylamine, to form a reactive mixed anhydride.

Critical parameters :

Amidation with R-(+)-1-(1-Naphthyl)ethylamine

The anhydride is condensed with R-(+)-1-(1-naphthyl)ethylamine to yield the corresponding amide. This step proceeds quantitatively in ethyl acetate at 20–25°C.

Borane-Mediated Amide Reduction

The amide undergoes reduction using sodium borohydride (0.5 equiv) and boron trifluoride etherate (2 equiv) in tetrahydrofuran (THF) at 30°C for 20 hours. This generates the secondary amine (cinacalcet free base) with >85% yield.

Reduction system :

Hydrochloride Salt Formation

The free base is treated with 1M HCl in diethyl ether, precipitating cinacalcet hydrochloride in diisopropyl ether. Crystallization yields the final product with 98% purity.

Deuteration Strategies for Cinacalcet-d3

Deuteration of cinacalcet requires selective hydrogen-isotope exchange (HIE) at specific positions. Recent advancements in rhodium- and cobalt-catalyzed deuteration enable precise incorporation of deuterium atoms into aromatic and aliphatic regions.

Directed C–H Deuteration of the Naphthyl Motif

The naphthyl group in cinacalcet is deuterated using a directing-group-assisted approach. A methoxyamide directing group is installed at the C7 position of the naphthyl ring, enabling rhodium-catalyzed HIE at C2, C3, and C7 positions.

Deuteration protocol :

-

Catalyst: [Cp*RhCl₂]₂ (5 mol%)

-

Deuterium source: D₂O

-

Solvent: 1,2-Dichloroethane (DCE)

-

Temperature: 130°C

This method achieves >95% deuteration at all three positions, confirmed by ¹H NMR and mass spectrometry.

α-Deuteration of the Propionamide Chain

The α-hydrogen of the propionamide chain is replaced via NaBD₄ reduction. During the borane-mediated reduction step (Section 2.4), sodium borodeuteride (NaBD₄) substitutes NaBH₄, introducing deuterium at the α-carbon.

Modified reduction conditions :

Integrated Synthesis of Cinacalcet-d3 Hydrochloride

Combining the standard synthesis with deuteration steps yields cinacalcet-d3 hydrochloride:

Stepwise Deuteration Process

Analytical Validation

-

¹H NMR : Loss of proton signals at δ 2.45 (α-CH₂) and aromatic regions (δ 6.7–8.1).

-

LC-MS : m/z 358.2 [M+H]⁺ (non-deuterated) → m/z 361.2 [M+D₃+H]⁺.

-

Isotopic purity : ≥99% D₃ by high-resolution mass spectrometry.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C and rhodium catalysts are recovered via filtration and reused, reducing costs by 20–30%.

Solvent Optimization

Ethyl acetate and THF are recycled via distillation, achieving a solvent recovery rate of 85%.

Yield and Purity Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Hydrogenation | 94 | 98 |

| Amidation | 97 | 99 |

| Reduction (NaBD₄) | 88 | 97 |

| Salt formation | 95 | 99 |

Chemical Reactions Analysis

Types of Reactions: Cinacalcet-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Clinical Applications

1.1 Management of Secondary Hyperparathyroidism

Cinacalcet-d3 is primarily indicated for lowering parathyroid hormone (PTH) levels in patients with SHPT, especially those undergoing dialysis. A systematic review and meta-analysis demonstrated that cinacalcet significantly improves biochemical markers such as serum calcium and phosphorus levels, which are crucial in managing CKD-related mineral and bone disorders (CKD-MBD) .

- Efficacy : In randomized controlled trials, cinacalcet has shown to reduce iPTH levels effectively, achieving compliance with treatment targets set by the Kidney Disease Outcomes Quality Initiative (KDOQI) .

- Safety : While effective, the use of cinacalcet has been associated with an increased risk of hypocalcemia, particularly when used in conjunction with active vitamin D .

1.2 Treatment of Primary Hyperparathyroidism

For patients who are not surgical candidates, cinacalcet can be utilized to manage primary hyperparathyroidism by lowering serum calcium levels and PTH . This application is particularly relevant for elderly patients or those with comorbidities that increase surgical risks.

1.3 Off-Label Uses

Cinacalcet-d3 is also employed off-label for conditions such as calciphylaxis, a serious condition characterized by vascular calcification and skin necrosis in patients with advanced kidney disease . Its role in this context involves reducing PTH levels and managing calcium-phosphorus balance.

Research Applications

2.1 Mechanistic Studies

Research involving cinacalcet-d3 often focuses on its mechanism of action as a calcium-sensing receptor agonist. This mechanism enhances the sensitivity of parathyroid glands to extracellular calcium levels, leading to decreased PTH secretion .

- Case Studies : Various studies have explored the biochemical effects of cinacalcet in animal models and human subjects, assessing changes in serum calcium, phosphorus, and PTH over time .

2.2 Longitudinal Studies on Efficacy

Long-term studies have investigated the sustained efficacy of cinacalcet in managing SHPT among hemodialysis patients. These studies have indicated that continuous treatment can lead to significant improvements in bone turnover markers and reduction in cardiovascular events associated with hyperparathyroidism .

Data Tables

Case Studies

Several case studies highlight the effectiveness of cinacalcet-d3:

- A study involving 45 hemodialysis patients showed that treatment with cinacalcet led to significant improvements in biochemical markers over 24 weeks, demonstrating its role as an effective therapy prior to considering surgical options like parathyroidectomy .

- Another case reported severe symptomatic hypocalcemia due to cinacalcet administration, indicating the need for careful monitoring during treatment .

Mechanism of Action

Cinacalcet-d3 (hydrochloride) acts as a calcimimetic agent by increasing the sensitivity of the calcium-sensing receptors on the parathyroid gland to extracellular calcium. This leads to the inhibition of parathyroid hormone secretion, resulting in decreased serum calcium levels. The molecular targets include the calcium-sensing receptors, and the pathways involved are related to calcium homeostasis and parathyroid hormone regulation .

Comparison with Similar Compounds

Research and Development Insights

- Synthetic Challenges : The Heck coupling method optimizes Cinacalcet-related substance synthesis, ensuring high purity (>98%) for deuterated analogs .

Biological Activity

Cinacalcet-d3 (hydrochloride) is a deuterated form of cinacalcet, a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR). This compound has gained attention for its potential therapeutic applications, particularly in the management of secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD) and other conditions. This article provides a comprehensive overview of the biological activity of Cinacalcet-d3, including its mechanisms, efficacy, and clinical implications.

Cinacalcet-d3 functions primarily by increasing the sensitivity of the CaSR to extracellular calcium levels. This modulation leads to decreased secretion of parathyroid hormone (PTH), which is crucial in regulating calcium homeostasis. The effective concentration for CaSR activation has been reported as an EC50 value of 79.4 nM in human receptor-expressing HEK293T cells .

In Vitro Studies

- Calcium Sensitivity : Cinacalcet-d3 enhances CaSR sensitivity, resulting in reduced PTH release from parathyroid cells when exposed to elevated calcium levels. This effect has been observed across various cell lines, indicating a consistent pharmacological profile .

- Cell Proliferation : In vivo studies have shown that cinacalcet administration can decrease parathyroid cell proliferation in mouse models of primary hyperparathyroidism .

In Vivo Studies

- PTH Reduction : Doses ranging from 0.1 to 10 mg/kg have demonstrated significant reductions in plasma PTH levels in rat models .

- Bone Metabolism : Research indicates that while cinacalcet effectively lowers PTH levels, it does not significantly control bone loss in models of renal failure .

Clinical Efficacy

Numerous clinical trials have established the efficacy of cinacalcet in treating SHPT:

- Network Meta-Analysis : A systematic review involving eight randomized controlled trials with 1,443 patients indicated that cinacalcet significantly improves blood calcium compliance rates compared to active vitamin D alone. However, it did not enhance overall survival rates .

- Adverse Effects : The combination therapy of cinacalcet and active vitamin D has been associated with increased incidences of vomiting and hypocalcemia compared to monotherapy approaches .

Case Studies

- Secondary Hyperparathyroidism Management :

- Long-term Outcomes :

Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.